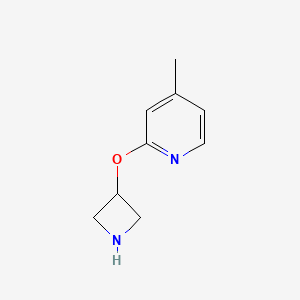

2-(Azetidin-3-yloxy)-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yloxy)-4-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-2-3-11-9(4-7)12-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWBCICTMUEUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Target Engagement of 2 Azetidin 3 Yloxy 4 Methylpyridine Analogues

Investigations into Nicotinic Acetylcholine Receptor (nAChR) Interactions

Analogues of 2-(azetidin-3-yloxy)-4-methylpyridine have been identified as potent ligands for nAChRs, demonstrating a range of binding affinities and functional outcomes depending on the specific structural modifications and the nAChR subtype.

Binding Affinities and Receptor Subtype Selectivity

Competitive radioligand binding studies have been instrumental in determining the affinity of these analogues for various nAChR subtypes. For instance, the compound LF-3-88, an analogue, has shown high affinity for β2-containing nAChRs, including α2β2, α3β2, and α4β2 subtypes, with Ki values in the subnanomolar to nanomolar range. nih.govresearchgate.net Notably, this compound exhibits significant selectivity, with much lower affinity for α3β4 and α7 nAChRs (Ki > 10,000 nmol/L). nih.govresearchgate.net The α4β2 nAChR, a predominant subtype in the brain, is a key target for many nicotinic ligands and is implicated in various physiological processes. nih.gov

| Compound | nAChR Subtype | Binding Affinity (Ki) |

| LF-3-88 | α2β2 | Subnanomolar to nanomolar |

| LF-3-88 | α3β2 | Subnanomolar to nanomolar |

| LF-3-88 | α4β2 | Subnanomolar to nanomolar |

| LF-3-88 | α3β4 | > 10,000 nmol/L |

| LF-3-88 | α7 | > 10,000 nmol/L |

This table presents the binding affinities of the this compound analogue, LF-3-88, for various nAChR subtypes.

Functional Characterization as Agonists or Desensitizers

The functional effects of these compounds at nAChRs have been characterized using techniques such as ⁸⁶Rb⁺ ion efflux assays, two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes, and whole-cell current recordings. researchgate.netmdpi.com These studies have revealed that analogues like LF-3-88 act as partial agonists at β2-containing nAChRs. nih.govresearchgate.net Partial agonists bind to and activate the receptor but elicit a submaximal response compared to a full agonist, which can be beneficial in therapeutic contexts by providing a balanced level of receptor stimulation without causing excessive activation or desensitization.

Molecular Determinants of nAChR Ligand Recognition

The binding of ligands to nAChRs occurs at the interface between subunits, a region formed by several loops, including loops A, B, and C from the "principal face" and loops D, E, and F from the "complementary face". mdpi.com The specificity of ligands for different nAChR subtypes is largely determined by the amino acid residues within this binding pocket. researchgate.net For instance, studies have identified that a threonine residue at position 59 in the β2 subunit is a critical determinant of sensitivity to competitive antagonists. researchgate.net The interaction between the ligand and these specific residues, often involving π-cation interactions with aromatic amino acids, dictates the binding affinity and functional outcome. mdpi.com The structural features of the this compound scaffold, including the azetidine (B1206935) ring and the pyridine (B92270) core, are crucial for its interaction with these molecular determinants within the nAChR binding site.

Modulation of G-protein Coupled Receptors (GPCRs)

In addition to their primary activity at nAChRs, certain pyridine-containing compounds have been investigated for their effects on GPCRs, revealing a broader pharmacological profile.

Purinergic P2Y12 Receptor Antagonism

The P2Y12 receptor, an important mediator of platelet activation, is a target for several antiplatelet drugs. researchgate.netnih.govmdpi.com While direct studies on this compound itself are limited in this context, the broader class of purinergic P2Y receptor antagonists includes various structurally diverse compounds. nih.govmedlineplus.gov The development of P2Y12 antagonists, such as clopidogrel and ticagrelor, has been a significant area of pharmaceutical research. These agents inhibit ADP-induced platelet aggregation, a key step in thrombus formation. researchgate.net

Other GPCR Target Investigations

G-protein coupled receptors constitute a vast and diverse family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. The structural motifs present in this compound, namely the pyridine and azetidine rings, are found in various compounds known to interact with GPCRs. However, specific investigations into the activity of this compound analogues on GPCRs, beyond any primary targets, are not described in the current body of scientific literature. The exploration of this compound class against a broad panel of GPCRs could therefore represent a novel avenue for identifying new therapeutic applications.

Enzyme Inhibition Studies

The inhibitory activity of small molecules against specific enzymes is a cornerstone of drug development. The unique chemical architecture of this compound analogues suggests the potential for interaction with various enzyme active sites.

Phosphoinositide 3-Kinase (PI3K) Isoform Selectivity

The phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in cell signaling, and isoform-selective inhibitors are of significant interest in oncology and immunology. While numerous pyridine-containing compounds have been investigated as PI3K inhibitors, there is currently no published data detailing the activity or isoform selectivity of this compound or its direct analogues against the different PI3K isoforms (α, β, γ, δ).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a well-established target for the treatment of type 2 diabetes. The azetidine moiety is a key structural feature in some known DPP-4 inhibitors. A patent has been filed for a broad class of azetidine derivatives as potential DPP-4 inhibitors; however, this patent does not specifically disclose this compound or provide data on its inhibitory activity googleapis.com. Further investigation would be required to determine if this specific compound or its analogues possess clinically relevant DPP-4 inhibitory potential.

Other Identified Biological Targets

Beyond the scope of GPCRs and the specific enzymes discussed, the broader chemical space around this compound has been explored for other biological activities. For instance, various derivatives of 2-amino-4-methylpyridine have been synthesized and evaluated for their potential as inhibitors of inducible nitric oxide synthase (NOS II), an enzyme involved in inflammatory processes nih.gov. However, it is important to note that these are distinct analogues and any extrapolation of activity to this compound would be speculative without direct experimental evidence.

Structure Activity Relationship Sar and Rational Design in the 2 Azetidin 3 Yloxy 4 Methylpyridine Series

Elucidation of Key Structural Features for Biological Activity

The journey to potent GPR6 inverse agonists began with a high-throughput screening hit that, while weak, provided a foundational structure for optimization. acs.org Through systematic modification of this initial template, researchers identified several key structural features within the 2-(azetidin-3-yloxy)-4-methylpyridine series that are critical for potent biological activity. The core scaffold consists of three main components: the azetidine (B1206935) ring, the substituted pyridine (B92270) ring, and the ether linker connecting them. The optimization of each component was crucial for achieving nanomolar potency. nih.gov

The azetidine ring is a privileged four-membered heterocycle in medicinal chemistry, valued for its conformational rigidity and ability to serve as a versatile scaffold. researchgate.net In the context of the this compound series, the azetidine moiety plays a fundamental role in anchoring the ligand to its biological target. The nitrogen atom within the ring is a key basic center, capable of forming critical ionic or hydrogen bond interactions within the receptor binding pocket.

Structure-activity relationship studies demonstrated that this specific ring system was highly favorable for activity. While detailed explorations of replacing the azetidine with other cycloalkylamines like piperidine (B6355638) or pyrrolidine (B122466) in the final optimized series are not extensively documented in the provided sources, the consistent presence of the azetidin-3-yl group in the most potent compounds underscores its importance. Its rigid structure helps to orient the rest of the molecule in a conformation that is optimal for binding to the GPR6 receptor. acs.org

The substitution pattern on the pyridine ring proved to be a critical determinant of both potency and selectivity for the GPR6 receptor. acs.org The development of CVN424 involved a focused effort to optimize substituents at various positions of the pyridine core.

Initial modifications focused on replacing a website-files.comresearchgate.netnih.gov-oxadiazole-containing bicyclic system from a screening hit with various monocyclic and bicyclic heteroaromatics. acs.org This exploration led to the identification of the pyridine ring as a superior scaffold. Further SAR studies on the pyridine ring revealed the following key insights:

4-Position: The presence of a small alkyl group, specifically a methyl group, at the 4-position was found to be highly beneficial for potency.

5-Position: This position was identified as crucial for maximizing potency. The introduction of an electron-withdrawing cyano (-CN) group resulted in a significant enhancement of inverse agonist activity against GPR6. acs.org This finding was instrumental in the development of the clinical candidate, CVN424 (5-cyano-2-(azetidin-3-yloxy)-4-methylpyridine).

Other Positions: Exploration of other positions, such as moving the pyridyl nitrogen, did not lead to improvements in selectivity. acs.org The introduction of a cyano group adjacent to the pyridyl nitrogen was found to decrease selectivity versus the related GPR3 and GPR12 receptors. acs.org

The electronic effects of substituents on the pyridine ring significantly influence the molecule's interaction with the receptor. Electron-withdrawing groups, like the cyano group at the 5-position, can modulate the charge distribution across the aromatic ring, thereby affecting key binding interactions. nih.gov

| Compound | Pyridine Ring Substituents | GPR6 EC50 (nM) |

|---|---|---|

| Analog 1 | 4-CH3 | 150 |

| Analog 2 | 4-CH3, 5-Cl | 63 |

| Analog 3 | 4-CH3, 5-Br | 50 |

| CVN424 | 4-CH3, 5-CN | 18 |

Data derived from SAR studies on GPR6 inverse agonists. acs.org

The ether (-O-) linkage between the azetidine ring and the pyridine ring is a critical structural element that dictates the spatial relationship between these two key moieties. This linker ensures the correct geometry and distance for the ligand to fit optimally into the binding site of the GPR6 receptor. acs.org

The oxygen atom of the ether linker can also participate in hydrogen bonding as an acceptor, potentially forming a key interaction with an amino acid residue in the receptor. While isosteric replacements of the ether oxygen (e.g., with sulfur, methylene, or amine groups) were not detailed in the SAR of the final CVN424 series, the conservation of the ether linkage across the most potent analogs suggests it is the optimal choice for maintaining the desired pharmacological profile. acs.org The precise bond angle and rotational freedom of the ether linker are crucial for allowing the azetidine and pyridine rings to adopt the low-energy conformation required for high-affinity binding.

Design Principles for Enhanced Target Selectivity

A primary goal in the design of the this compound series was to achieve high selectivity for the GPR6 receptor over other structurally related receptors, particularly GPR3 and GPR12, which also exhibit high levels of constitutive activity. website-files.com Achieving such selectivity is paramount for developing a therapeutic agent with a clean safety profile, minimizing off-target side effects.

The rational design strategy involved leveraging the structural insights gained from the SAR studies. Key modifications to the pyridine ring were instrumental in building selectivity. The optimization process that led to CVN424 demonstrated a clear enhancement in selectivity for GPR6. CVN424 is a potent inverse agonist of GPR6 with an EC50 of 55.1 nM. website-files.com In contrast, its activity at GPR3 and GPR12 is significantly weaker, with EC50 values of 1921 nM and 6965 nM, respectively. website-files.com This translates to a functional selectivity of 35-fold for GPR6 over GPR3 and 126-fold for GPR6 over GPR12. website-files.com

This selectivity profile was achieved by fine-tuning the electronic and steric properties of the pyridine ring, particularly with the installation of the 4-methyl and 5-cyano groups. These substituents likely engage with specific, non-conserved amino acid residues in the GPR6 binding pocket that are different from those in GPR3 and GPR12, thus conferring the desired selectivity. acs.org

| Compound | Target Receptor | Functional Activity (EC50 nM) | Selectivity Fold (vs. GPR6) |

|---|---|---|---|

| CVN424 | GPR6 | 55.1 | - |

| GPR3 | 1921 | 35x | |

| GPR12 | 6965 | 126x |

Functional selectivity of CVN424 for GPR6 over related receptors. website-files.com

Preclinical Biological Evaluation of 2 Azetidin 3 Yloxy 4 Methylpyridine Analogues

In Vitro Pharmacological Profiling in Cell-Based Assays

Functional Assays and Efficacy Assessments

There is no specific information available in the scientific literature regarding the functional activity or efficacy of 2-(Azetidin-3-yloxy)-4-methylpyridine or its analogues in cell-based assays.

Receptor Occupancy Studies

No data from receptor occupancy studies for this compound or its analogues have been published.

In Vivo Studies in Animal Models of Disease

Evaluation in Neurological Disorder Models (e.g., Parkinson's Disease)

There are no published in vivo studies evaluating the effects of this compound or its analogues in animal models of Parkinson's disease.

Other Therapeutic Area Explorations in Preclinical Settings

No preclinical studies exploring other potential therapeutic applications for this compound or its direct analogues have been identified.

Computational Chemistry and Molecular Modeling of 2 Azetidin 3 Yloxy 4 Methylpyridine and Analogues

Molecular Docking and Ligand-Receptor Complex Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as 2-(Azetidin-3-yloxy)-4-methylpyridine, and its target protein receptor at the atomic level. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.

The analysis of the resulting ligand-receptor complex can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For this compound, docking studies would identify which amino acid residues in the receptor's active site interact with the pyridine (B92270) ring, the azetidine (B1206935) ring, the ether linkage, and the methyl group. This information is crucial for understanding the mechanism of action and for designing analogues with improved potency and selectivity.

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. nih.gov These methods are essential for understanding the intrinsic properties of a compound like this compound, which dictate its reactivity and interaction with biological targets.

Semi-Empirical Calculations (e.g., AM1)

Semi-empirical methods, such as Austin Model 1 (AM1), use a simplified formulation of quantum mechanics and parameters derived from experimental data to perform calculations more quickly than more rigorous ab initio methods. These calculations are useful for determining the stable three-dimensional conformations of a molecule. For this compound, AM1 could be used to explore the rotational barriers around the ether linkage and the puckering of the azetidine ring, identifying the lowest energy (most stable) conformers that are likely to be biologically active.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a more accurate quantum mechanical modeling method used to investigate the electronic properties of molecules. ijcce.ac.ir DFT calculations can determine various electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. For pyridine derivatives, DFT can also be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions of the molecule that are likely to participate in electrostatic interactions with a receptor. ijcce.ac.ir

A hypothetical table of DFT-calculated properties for a molecule like this compound might look like this:

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.2 | Debye |

| Total Energy | -1542.8 | Hartrees |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To build a QSAR model for analogues of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., inhibitory concentrations, IC₅₀) would be required.

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression (MLR), are then used to create a mathematical equation that correlates these descriptors with biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Molecular Dynamics Simulations and Binding Interaction Analysis

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event.

An MD simulation of the this compound-receptor complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds. The analysis of the simulation trajectory can reveal the stability of the binding pose, the persistence of key intermolecular interactions, and conformational changes in the protein upon ligand binding. This detailed analysis helps to validate docking results and provides a deeper understanding of the binding mechanism.

Future Directions and Research Perspectives for 2 Azetidin 3 Yloxy 4 Methylpyridine Derivatives

Exploration of Novel Chemical Space within the Azetidine-Pyridine Scaffold

The azetidine-pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. rsc.org Future research will likely focus on expanding the chemical diversity of this core structure to uncover novel compounds with enhanced potency and selectivity. The inherent ring strain of the azetidine (B1206935) moiety presents both challenges and opportunities in synthesis, making the development of new synthetic strategies a key area of investigation. medwinpublishers.com

Key areas for exploration include:

Synthesis of Spirocyclic and Fused-Ring Systems: The creation of novel spirocyclic azetidine scaffolds is an emerging area. nih.gov These three-dimensional structures can provide access to new chemical spaces and may lead to compounds with improved physicochemical properties for better drug-likeness, particularly for central nervous system (CNS) targets. nih.gov Similarly, creating fused heterocyclic systems, such as pyranopyridines or pyrazolopyridines, can lead to compounds with unique biological activities. nih.gov

Diversity-Oriented Synthesis (DOS): Applying DOS strategies will be crucial for generating large libraries of diverse azetidine-pyridine derivatives. nih.gov This approach allows for the systematic modification of the core scaffold to explore a wide range of biological activities and identify structure-activity relationships (SAR).

Hybrid Pharmacophores: The combination of the azetidine-pyridine core with other known pharmacologically active moieties is a promising strategy. ijsat.org For instance, creating hybrids with groups like 1,3,4-oxadiazole (B1194373) or thiazolidinone could result in compounds with synergistic or novel mechanisms of action. acs.orgnih.gov This approach has the potential to overcome issues like drug resistance and off-target effects. ijsat.orgacs.org

Development of Advanced Preclinical Research Methodologies

To efficiently screen and optimize the novel derivatives generated, the adoption and development of advanced preclinical research methodologies are essential. These methods can accelerate the drug discovery process and provide deeper insights into the mechanisms of action.

Computational and In Silico Modeling: Molecular docking and dynamic simulation studies are powerful tools for predicting the binding interactions of new analogues with their biological targets. nih.gov These computational methods help in the rational design of more potent and selective inhibitors by optimizing interactions with key residues in the target's binding site. ijsat.org Structure-activity relationship (SAR) analysis will continue to be a cornerstone for refining lead compounds. ijsat.orgnih.gov

High-Throughput Screening (HTS): As large libraries of derivatives become available through DOS, HTS assays will be vital for rapidly identifying compounds with desired biological activity. Phenotypic screening, which assesses the effect of compounds on cell models of disease, can uncover novel mechanisms of action that might be missed by target-based screening. nih.gov

Advanced In Vitro Models: The use of 3D cell cultures, organoids, and co-culture systems that more accurately mimic the in vivo environment will provide more predictive data on compound efficacy. Evaluating cytotoxicity against a broad panel of cancer cell lines, as well as non-tumorigenic cells, is crucial to determine the selectivity and potential therapeutic window of new analogues. nih.govmdpi.com

Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is critical. In silico prediction tools can help prioritize compounds with favorable drug-like properties, such as good gastrointestinal absorption, before committing to more extensive in vivo studies. biointerfaceresearch.com

Untapped Therapeutic Avenues for 2-(Azetidin-3-yloxy)-4-methylpyridine Analogues

While research into azetidine and pyridine (B92270) derivatives has touched upon several therapeutic areas, many avenues remain underexplored. The versatility of the azetidine-pyridine scaffold suggests that its analogues could be developed for a wide range of diseases. medwinpublishers.comresearchgate.net

Anticancer Agents: Pyridine derivatives have shown significant potential as anticancer agents by targeting various pathways, including VEGFR-2-mediated angiogenesis and histone deacetylase (HDAC) inhibition. ijsat.org Future research could focus on developing azetidine-pyridine analogues as inhibitors of novel cancer targets like PIM kinases or as agents that induce apoptosis and autophagy in cancer cells. acs.org Specific cancer types where pyridine derivatives have shown promise include breast cancer, osteosarcoma, and leukemia. nih.govnih.govchemijournal.com For example, certain 3-chloro-2-azetidinones, which share the azetidine core, have demonstrated potent antimitotic activity in breast cancer cells by targeting tubulin. mdpi.com

Neurological Disorders: The physicochemical properties of some azetidine scaffolds make them suitable candidates for penetrating the blood-brain barrier, opening up possibilities for treating central nervous system (CNS) disorders. nih.gov Exploration in this area could lead to new treatments for neurodegenerative diseases or psychiatric conditions.

Infectious Diseases: Azetidine and pyridine derivatives have a history of investigation as antibacterial, antifungal, and antitubercular agents. medwinpublishers.com There is an ongoing need for new antimicrobial agents to combat rising drug resistance. Future work could involve synthesizing and screening azetidine-pyridine libraries against a wide range of pathogenic microbes. medwinpublishers.com

Inflammatory Diseases: Certain pyridine-containing hybrid molecules have demonstrated anti-inflammatory properties. biointerfaceresearch.com This suggests that derivatives of this compound could be developed as novel treatments for chronic inflammatory conditions.

The table below summarizes potential therapeutic applications and the corresponding biological targets or mechanisms for azetidine and pyridine derivatives, highlighting promising future research directions.

Table 1: Potential Therapeutic Applications for Azetidine-Pyridine Derivatives

| Therapeutic Area | Potential Targets/Mechanisms | Research Findings |

|---|---|---|

| Oncology | Tubulin Polymerization Inhibition, STAT3 Inhibition, PIM-1 Kinase Inhibition, VEGFR/PDGFR Targeting | 3-chloroazetidin-2-one analogues show potent antiproliferative effects in breast cancer cells. mdpi.com Azetidine amides act as potent STAT3 inhibitors. nih.gov Pyridine-based compounds can induce apoptosis and autophagy by inhibiting PIM-1 kinase. acs.org |

| Infectious Diseases | Bacterial and Fungal Cell Viability | Azetidin-2-one derivatives exhibit antibacterial activity against Staphylococcus aureus and antitubercular activity against Mtb H37Rv strain. medwinpublishers.com |

| Inflammatory Diseases | Anti-exudative Activity | Imidazo[2,1-b] nih.govnih.govthiazine derivatives modified with a pyridinyloxy moiety show in vivo anti-inflammatory activity. biointerfaceresearch.com |

| Osteosarcoma | Proliferation of Osteosarcoma Cells | Thiazolidinone derivatives containing a pyridine ring have been identified as potent inhibitors of osteosarcoma cell proliferation in vitro and in vivo. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(Azetidin-3-yloxy)-4-methylpyridine, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step organic reactions. A common route includes:

Azetidine Ring Preparation : Reacting sulfonyl chlorides (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) with azetidine in the presence of a base (e.g., triethylamine) to form the azetidine-sulfonyl intermediate .

Coupling with Pyridine : Introducing the 4-methylpyridine moiety via nucleophilic substitution or coupling reactions. For example, NaOH in dichloromethane (DCM) has been used to facilitate ether bond formation between azetidine and pyridine derivatives .

Q. Optimization Strategies :

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify structural integrity by matching shifts to predicted values (e.g., pyridine protons at δ 7.5–8.5 ppm, azetidine protons at δ 3.0–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] for CHNO: 189.1022) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-O-C stretching at 1100–1250 cm) .

- Chromatography : TLC and HPLC monitor reaction progress and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing novel derivatives?

Answer:

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) or databases like PubChem .

- Isotopic Labeling : Use N or C-labeled precursors to clarify ambiguous peaks .

- 2D NMR Techniques : COSY, HSQC, and HMBC elucidate coupling patterns and connectivity .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) of derivatives in biological assays?

Answer: Stepwise Approach :

Analog Synthesis : Modify substituents on the azetidine or pyridine rings (e.g., halogenation, alkylation) .

Biological Testing : Evaluate analogs for target affinity (e.g., enzyme inhibition) or cytotoxicity .

Data Correlation : Use statistical models (e.g., QSAR) to link structural features (e.g., logP, steric bulk) to activity.

Q. Example SAR Table :

| Derivative | Substituent (R) | IC (nM) | Notes |

|---|---|---|---|

| A | -H | 1200 | Baseline |

| B | -F | 450 | Enhanced polarity |

| C | -CF | 85 | Improved lipophilicity |

Data adapted from anti-inflammatory studies .

Q. How can multi-step syntheses be optimized for scale-up while maintaining purity?

Answer:

- Process Intensification : Use flow chemistry to reduce side reactions and improve yield .

- Catalyst Recycling : Palladium or copper catalysts can be immobilized for reuse .

- In-line Monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress in real time .

- Workup Optimization : Liquid-liquid extraction or centrifugal partitioning chromatography minimizes impurities .

Q. What strategies mitigate safety risks during synthesis and handling of this compound?

Answer:

- Hazard Assessment : Review GHS classifications (e.g., H315 for skin irritation) and implement controls (fume hoods, PPE) .

- Waste Management : Neutralize reactive intermediates (e.g., sulfonyl chlorides) before disposal .

- Emergency Protocols : First-aid measures for inhalation (fresh air) or skin contact (water rinse) .

Q. How can computational methods predict the interaction of this compound with biological targets?

Answer:

Q. What derivatization strategies enhance the solubility or bioavailability of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.